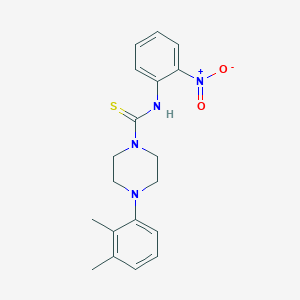![molecular formula C14H16N2O3S B4282431 2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4282431.png)
2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as STS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 and has since been used in various scientific research studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of STS is not fully understood, but it is believed to act as a potent inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by STS leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth, neuroprotection, and cardiovascular protection.
Biochemical and Physiological Effects:
STS has been shown to have various biochemical and physiological effects. In cancer cells, STS induces apoptosis and inhibits angiogenesis by inhibiting the activity of carbonic anhydrase. In neurons, STS protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines. In cardiovascular diseases, STS reduces the risk of atherosclerosis and myocardial infarction by inhibiting the activity of carbonic anhydrase and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
STS has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for carbonic anhydrase, which makes it an ideal tool for studying the role of carbonic anhydrase in various physiological processes. However, STS also has some limitations. It is not a clinically approved drug, which limits its potential therapeutic applications. It also has a short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the study of STS. One direction is to further understand its mechanism of action and its effects on various physiological processes. Another direction is to develop more potent and specific inhibitors of carbonic anhydrase for potential therapeutic applications. Additionally, the potential use of STS as a diagnostic tool for cancer and neurodegenerative diseases should be explored. Finally, the development of STS analogs with improved pharmacokinetic properties should be investigated.
Aplicaciones Científicas De Investigación
STS has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, STS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, STS has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, STS has been shown to reduce the risk of atherosclerosis and myocardial infarction.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(11(2)19-15-10)20(17,18)16-8-7-12-5-3-4-6-13(12)9-16/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYNKQPCIEPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
![1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4282364.png)
![1-(1-adamantyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4282372.png)
![1-(1-adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4282378.png)
![1-(1-adamantyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4282385.png)
![1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4282392.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4282400.png)
![2-[({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4282417.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4282447.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-4-methyl-1,4-diazepane](/img/structure/B4282455.png)


![4-({6-tert-butyl-3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4282470.png)
![methyl 3-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4282479.png)